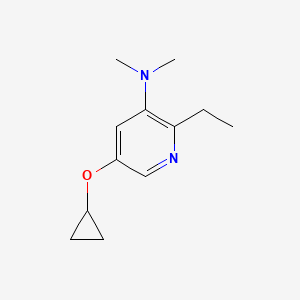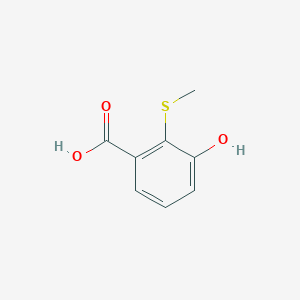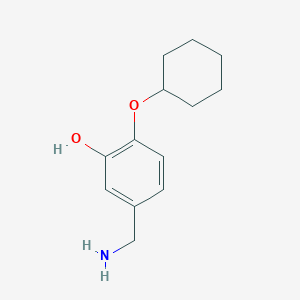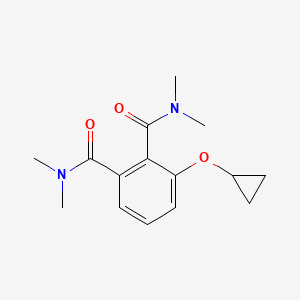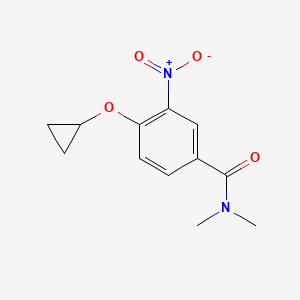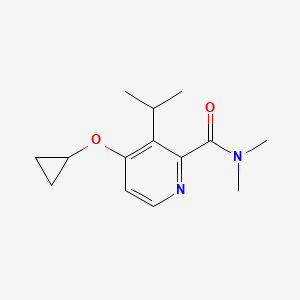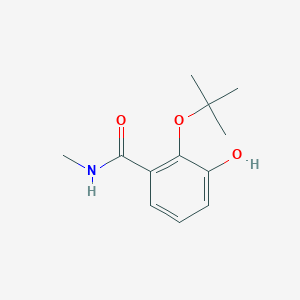
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a formyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. These functional groups confer unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The introduction of the benzyloxy group at the 6th position of the pyridine ring can be achieved through a nucleophilic substitution reaction. This involves reacting 6-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Formylation: The formyl group can be introduced at the 4th position using a Vilsmeier-Haack reaction. This involves reacting the intermediate compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group at the 2nd position. This can be achieved by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, bases (e.g., triethylamine)
Major Products Formed
Oxidation: 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Reduction: 6-(Benzyloxy)-4-hydroxymethylpyridine-2-sulfonyl chloride
Substitution: Various sulfonamide or sulfonate derivatives
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonamide
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonate
- 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Uniqueness
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide and sulfonate analogs. This makes it particularly valuable in applications requiring selective reactivity and covalent modification of biological targets.
Propiedades
Fórmula molecular |
C13H10ClNO4S |
|---|---|
Peso molecular |
311.74 g/mol |
Nombre IUPAC |
4-formyl-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H10ClNO4S/c14-20(17,18)13-7-11(8-16)6-12(15-13)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
AUDWZNBVHIDRNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


